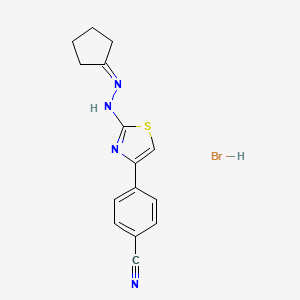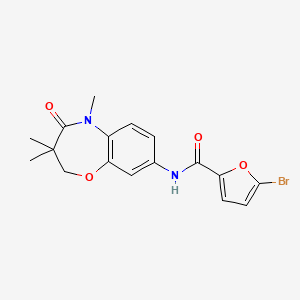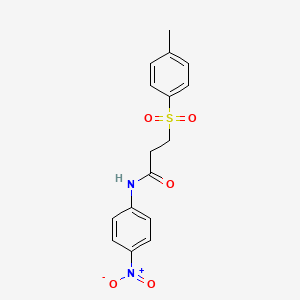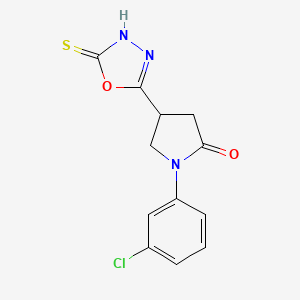
Remodelin hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Remodelin hydrobromide is a potent inhibitor of N-acetyltransferase 10 (NAT10), an enzyme involved in various cellular processes including stabilization of microtubules and regulation of gene expression. This compound has shown potential in correcting cell defects associated with progeria, improving nuclear shape, and reducing DNA damage . It has also been explored for its ability to inhibit hypoxia-inducible factors (HIFs), making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Remodelin hydrobromide involves the reaction of specific precursor molecules under controlled conditions. The detailed synthetic route is proprietary, but it generally includes steps such as nucleophilic substitution and cyclization reactions. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to ensure the compound meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions: Remodelin hydrobromide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
Remodelin hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the role of NAT10 in various biochemical pathways.
Biology: this compound is employed in cell biology research to investigate its effects on cell shape, migration, and invasion.
Medicine: The compound has shown potential in cancer therapy by inhibiting HIFs and reducing tumor growth. .
Mechanism of Action
Remodelin hydrobromide exerts its effects by inhibiting the activity of NAT10, a nucleolar N-acetyltransferase. This inhibition leads to the stabilization of microtubules and correction of nuclear shape defects. Additionally, this compound inhibits the expression of hypoxia-inducible factors (HIFs), which are involved in angiogenesis and tumor growth. By targeting these molecular pathways, this compound can reduce cell proliferation, migration, and invasion .
Comparison with Similar Compounds
Curcumin: Another NAT10 inhibitor with anti-cancer properties.
Anacardic Acid: Known for its inhibitory effects on histone acetyltransferases.
C646: A potent inhibitor of p300/CBP histone acetyltransferase.
Uniqueness of Remodelin Hydrobromide: this compound is unique due to its specific inhibition of NAT10 and its ability to correct nuclear shape defects associated with progeria. Unlike other similar compounds, this compound has shown significant potential in reducing DNA damage and improving cell health in aging-related diseases .
Properties
IUPAC Name |
4-[2-(2-cyclopentylidenehydrazinyl)-1,3-thiazol-4-yl]benzonitrile;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4S.BrH/c16-9-11-5-7-12(8-6-11)14-10-20-15(17-14)19-18-13-3-1-2-4-13;/h5-8,10H,1-4H2,(H,17,19);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWBCMSPDCSWSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC2=NC(=CS2)C3=CC=C(C=C3)C#N)C1.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-5-{[methyl(2,2,2-trifluoroethyl)amino]methyl}-1H-pyrazol-3-amine](/img/structure/B2657466.png)

![N-(4-ethoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2657469.png)
![Ethyl (2Z)-2-chloro-2-[2-(2-methoxy-5-methylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B2657470.png)
![ethyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2657471.png)

![1-[4-Hydroxy-5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-one](/img/structure/B2657474.png)
![1-(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethanone](/img/structure/B2657475.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2657476.png)
![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2657477.png)

![ethyl 1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2657483.png)
